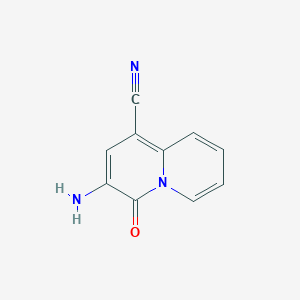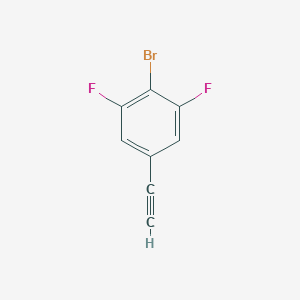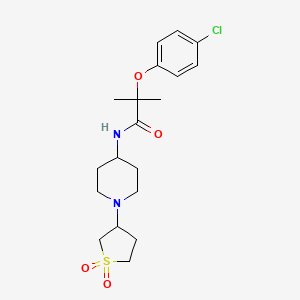![molecular formula C19H15N9OS2 B2583696 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 1207024-53-0](/img/structure/B2583696.png)
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re asking about contains several interesting functional groups, including a tetrazole, a thiophene, and a triazole . These groups are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the specific groups present in the molecule .科学的研究の応用
Chemical Synthesis and Heterocyclic Compound Development
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is part of a broader class of heterocyclic compounds that have shown significant interest in scientific research for their potential applications in various fields. Heterocyclic compounds, like the ones synthesized incorporating thiadiazole, triazolo[4,3-b]pyridazine, and other related moieties, have been extensively studied for their insecticidal, antibacterial, antifungal, and antiviral activities. These studies focus on the synthesis and structural elucidation of such compounds, utilizing advanced techniques like IR, MS, NMR, and XRD to confirm their structures. The synthesized compounds are then often tested for their biological activities, highlighting their potential as lead compounds in the development of new therapeutic agents or insecticides (Fadda et al., 2017; Shiradkar & Kale, 2006; Sallam et al., 2021).
Pharmacological Investigations
In the realm of pharmacology, these heterocyclic compounds are investigated for their anticancer, anti-HAV (Hepatitis A Virus), and antimicrobial properties. Their mechanism of action is often studied through various assays, including plaque reduction infectivity assays for antiviral activity and cytotoxicity assays against specific cancer cell lines. Such investigations provide crucial insights into the compound's efficacy, potential therapeutic window, and underlying mechanisms, contributing to the development of novel therapeutic agents (Shamroukh & Ali, 2008; Evren et al., 2019).
Molecular Docking and In Vitro Screening
Advanced computational techniques, such as molecular docking, are utilized to predict the interaction between these heterocyclic compounds and target proteins, facilitating the identification of compounds with promising biological activities. This approach, combined with in vitro screening, enables the rapid assessment of a compound's potential as a therapeutic agent, thereby streamlining the drug development process (Flefel et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N9OS2/c1-27-19(23-25-26-27)31-11-17(29)20-13-5-2-4-12(10-13)14-7-8-16-21-22-18(28(16)24-14)15-6-3-9-30-15/h2-10H,11H2,1H3,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVCTYNTCWFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N9OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)
![N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)

![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
![4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid](/img/structure/B2583624.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)

